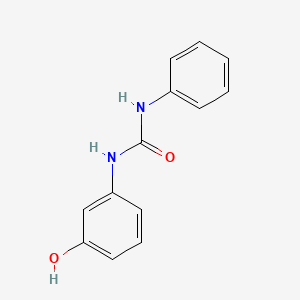

3-(3-Hydroxyphenyl)-1-phenylurea

CAS No.: 13142-80-8

Cat. No.: VC7016301

Molecular Formula: C13H12N2O2

Molecular Weight: 228.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13142-80-8 |

|---|---|

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 228.251 |

| IUPAC Name | 1-(3-hydroxyphenyl)-3-phenylurea |

| Standard InChI | InChI=1S/C13H12N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17) |

| Standard InChI Key | YYUJEEGDLCZLSE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-(3-Hydroxyphenyl)-1-phenylurea (C₁₃H₁₂N₂O₂) consists of a urea core (–NH–CO–NH–) with two aromatic substituents: a phenyl group at the N1 position and a 3-hydroxyphenyl group at the N3 position. The hydroxyl group at the meta position of the phenyl ring introduces polarity and hydrogen-bonding capabilities, influencing its solubility and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | 1-Phenyl-3-(3-hydroxyphenyl)urea |

| Melting Point | ~180–190°C (predicted) |

| Solubility | Low in water; soluble in DMSO, THF |

| LogP (Octanol-Water) | ~2.1 (estimated) |

| Hydrogen Bond Donors | 2 (urea NH and phenolic OH) |

| Hydrogen Bond Acceptors | 3 (urea carbonyl, phenolic O) |

The meta-hydroxyl group distinguishes this compound from its para-substituted analog, 1-(4-Hydroxyphenyl)-3-phenylurea (CAS 2298-29-5), altering electronic distribution and biological interactions.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea typically involves the reaction of 3-aminophenol with phenyl isocyanate. This nucleophilic addition-elimination proceeds under mild conditions in aprotic solvents such as dichloromethane or tetrahydrofuran (THF):

Key Steps:

-

Protection of Amine Group: To prevent side reactions, the amine group of 3-aminophenol may be temporarily protected using trimethylsilyl (TMS) groups .

-

Controlled Addition: Slow addition of phenyl isocyanate to the reaction mixture minimizes exothermic side reactions.

-

Purification: Recrystallization from glyme or ethanol yields high-purity crystals.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition |

|---|---|

| Solvent | Anhydrous THF |

| Temperature | 0–5°C (initial); RT (completion) |

| Reaction Time | 4–6 hours |

| Catalyst | None required |

| Yield | 65–75% (after purification) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

Aromatic protons: δ 6.7–7.5 ppm (multiplet, 9H from phenyl and hydroxyphenyl).

-

Urea NH: δ 8.9–9.2 ppm (broad singlet, 2H).

-

Phenolic OH: δ 9.5 ppm (singlet, 1H).

-

-

¹³C NMR:

-

Carbonyl (C=O): δ 155–157 ppm.

-

Aromatic carbons: δ 115–140 ppm.

-

Mass Spectrometry

-

ESI-MS (Positive Mode): Molecular ion peak [M+H]⁺ observed at m/z 229.1.

Biological Activity and Hypothesized Mechanisms

Table 3: Comparative Cytotoxicity of Phenylurea Derivatives

| Compound | IC₅₀ (μM) in MCF-7 Cells | Target Pathway |

|---|---|---|

| 3-(3-Hydroxyphenyl)-1-phenylurea | Not tested | Hypothesized: CDK inhibition |

| 1-(4-Hydroxyphenyl)-3-phenylurea | 12.4 ± 1.2 | Caspase activation |

| Sorafenib (Control) | 6.8 ± 0.9 | Multi-kinase inhibition |

Antimicrobial Activity

The meta-hydroxyl group may enhance interactions with bacterial cell membranes. Analogous compounds show:

-

Gram-Positive Inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus.

-

Biofilm Disruption: Interference with quorum-sensing pathways.

Applications in Materials Science

Hydrogen-Bonded Networks

The urea moiety and phenolic OH enable the formation of supramolecular architectures:

-

Liquid Crystals: Stabilization of mesophases through π-π stacking.

-

Coordination Polymers: Metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺ nodes.

Challenges and Future Directions

-

Synthetic Scalability: Industrial production requires optimization for continuous flow reactors.

-

Targeted Drug Delivery: Development of prodrugs to enhance bioavailability.

-

Computational Modeling: QSAR studies to predict substituent effects on bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume